molecular formula C22H22N4O2 B15085236 3-(4-Ethylphenyl)-N'-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide CAS No. 402604-33-5

3-(4-Ethylphenyl)-N'-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15085236
CAS No.: 402604-33-5
M. Wt: 374.4 g/mol
InChI Key: ZTZMSHSZOIRDFZ-QLBRXNFHSA-N
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Description

3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with 3-(2-methoxyphenyl)acrolein. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethylphenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Methoxyphenyl)acrolein
  • 3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide derivatives

Uniqueness

3-(4-Ethylphenyl)-N’-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

402604-33-5

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-3-16-10-12-17(13-11-16)19-15-20(25-24-19)22(27)26-23-14-6-8-18-7-4-5-9-21(18)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+

InChI Key

ZTZMSHSZOIRDFZ-QLBRXNFHSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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